N3-Methyl pantoprazole

Catalog No.
S874655
CAS No.
721924-06-7
M.F
C17H17F2N3O4S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3-Methyl pantoprazole

CAS Number

721924-06-7

Product Name

N3-Methyl pantoprazole

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

Molecular Formula

C17H17F2N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3

InChI Key

FYIXLAGYOWZQJO-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

Canonical SMILES

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC

N3-Methyl pantoprazole is a derivative of pantoprazole, which is a widely used proton pump inhibitor. The compound is characterized by the molecular formula C17H17F2N3O4SC_{17}H_{17}F_{2}N_{3}O_{4}S and a molecular weight of approximately 397.4 g/mol . N3-Methyl pantoprazole retains the benzimidazole core structure typical of proton pump inhibitors, which allows it to inhibit the gastric H+^+, K+^+-ATPase enzyme, crucial for gastric acid secretion.

While a definitive mechanism of action for N3-methyl pantoprazole is not documented, its close relation to pantoprazole suggests a similar mode of action. Pantoprazole functions as a proton pump inhibitor (PPI) by binding to H+/K+ ATPase enzymes in the stomach lining. This binding reduces gastric acid production, providing relief from ulcers and heartburn [].

N3-methyl pantoprazole might exhibit a similar PPI activity, but the presence of the methyl group might alter its binding affinity or selectivity towards the target enzyme. Research to confirm or disprove this hypothesis is needed.

  • Mild gastrointestinal side effects like nausea or diarrhea, similar to pantoprazole [].
  • Drug interactions: As with pantoprazole, N3-methyl pantoprazole might interact with certain medications, affecting their absorption or metabolism [].

Identification and Characterization

Some research focuses on identifying and characterizing N3-Methyl pantoprazole as a metabolite of pantoprazole. This involves determining its chemical structure and how it is formed in the body. Mass spectrometry is a common technique used in this type of research [].

Impurity in Pantoprazole Production

N3-Methyl pantoprazole may also be investigated as an impurity formed during the manufacturing process of pantoprazole. Research focuses on developing methods to detect and quantify N3-Methyl pantoprazole to ensure the purity of pantoprazole medications [].

Typical of proton pump inhibitors. Primarily, it is activated in an acidic environment where it forms a cyclic sulfenamide that binds to the H+^+, K+^+-ATPase enzyme, leading to inhibition of gastric acid secretion. The synthesis pathways for N3-Methyl pantoprazole likely involve condensation reactions similar to those used in the synthesis of pantoprazole itself.

N3-Methyl pantoprazole exhibits significant biological activity as an inhibitor of gastric acid secretion. Its mechanism involves binding to the proton pump in parietal cells, effectively reducing gastric acidity. This compound has been shown to have a similar pharmacodynamic profile to that of pantoprazole, with studies indicating effective inhibition of both basal and stimulated gastric acid secretion .

The synthesis of N3-Methyl pantoprazole is expected to follow a multi-step process similar to that used for pantoprazole. Key steps may include:

  • Formation of Benzimidazole: Starting from appropriate precursors, the benzimidazole ring is constructed.
  • Methylation: The introduction of the methyl group at the nitrogen position (N3) is achieved through methylation reactions.
  • Fluorination: The difluoromethoxy group is incorporated into the structure.
  • Final Modifications: Additional functional groups are added to finalize the compound.

These steps can involve various organic synthesis techniques such as nucleophilic substitutions and condensation reactions .

N3-Methyl pantoprazole is primarily researched for its application as a proton pump inhibitor in treating conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease and peptic ulcers. Its ability to effectively reduce gastric acidity makes it valuable in clinical settings where acid suppression is necessary .

Interaction studies indicate that N3-Methyl pantoprazole may exhibit similar drug-drug interactions as pantoprazole, particularly with medications whose absorption is pH-dependent. For example, it may affect the bioavailability of antifungal agents like ketoconazole and itraconazole due to altered gastric pH levels . Additionally, its metabolism involves cytochrome P450 enzymes, primarily CYP 2C19 and CYP 3A4, which are important for understanding potential interactions with other drugs metabolized by these pathways .

Several compounds share structural similarities with N3-Methyl pantoprazole, mainly other proton pump inhibitors and benzimidazole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
PantoprazoleBenzimidazole core with difluoromethoxyEstablished clinical use and extensive research
OmeprazoleSimilar benzimidazole structureFirst proton pump inhibitor developed
LansoprazoleContains a pyridine ringDifferent pharmacokinetics and dosing frequency
RabeprazoleContains a thiazole ringUnique metabolic pathway involving sulfide formation
EsomeprazoleS-enantiomer of omeprazoleImproved pharmacokinetic properties

N3-Methyl pantoprazole's distinct methylation at the nitrogen atom (N3) differentiates it from these compounds, potentially influencing its pharmacological profile and interaction characteristics.

XLogP3

2.3

Wikipedia

N3-methyl pantoprazole

Dates

Modify: 2023-08-16

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